1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine

Description

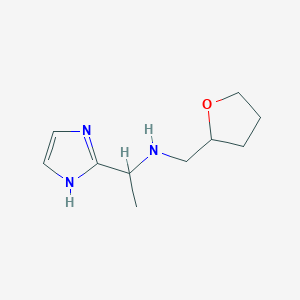

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine is a heterocyclic amine comprising an imidazole ring linked to an ethanamine backbone, with a tetrahydrofuran (THF)-derived substituent at the terminal nitrogen. The imidazole moiety is a five-membered aromatic ring with two nitrogen atoms, contributing to hydrogen bonding and π-π stacking interactions.

Properties

Molecular Formula |

C10H17N3O |

|---|---|

Molecular Weight |

195.26 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)-N-(oxolan-2-ylmethyl)ethanamine |

InChI |

InChI=1S/C10H17N3O/c1-8(10-11-4-5-12-10)13-7-9-3-2-6-14-9/h4-5,8-9,13H,2-3,6-7H2,1H3,(H,11,12) |

InChI Key |

NOGWKBQXESZKJE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=NC=CN1)NCC2CCCO2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine typically involves the reaction of an imidazole derivative with a tetrahydrofuran-based reagent. One common method involves the use of 2-bromoethylamine hydrobromide and 2-tetrahydrofuranylmagnesium bromide under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Corresponding amines.

Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, making it useful in coordination chemistry. Additionally, the compound can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity.

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural and Physicochemical Comparisons

Research Findings

- Receptor Binding: Imidazole derivatives often target histamine or serotonin receptors. While NBOMes exhibit high 5-HT₂A affinity (EC₅₀ ≈ 0.1–1 nM ), the target compound’s THF group may shift selectivity toward other GPCRs (e.g., histamine H₃ or adenosine receptors) .

- Coordination Chemistry :

- Similar Schiff base ligands (e.g., in ) demonstrate utility in forming stable metal complexes. The target compound’s amine and imidazole groups could act as bidentate ligands for Cu(II) or Zn(II) ions in catalytic systems .

Biological Activity

1-(1H-Imidazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)ethanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C12H21N3O and a molecular weight of 223.31 g/mol. Its structure features an imidazole ring and a tetrahydrofuran moiety, which are critical for its biological activity.

Synthesis Overview:

- The synthesis typically involves the reaction of imidazole derivatives with tetrahydrofuran-based reactants under controlled conditions.

- Common solvents include dichloromethane or ethanol, with catalysts like triethylamine facilitating the reaction at room temperature or slightly elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes by binding to their active sites, thus modulating their activity. This is particularly significant in pathways related to cancer and inflammation.

- Receptor Modulation : It can also act on receptors involved in neurotransmission and other physiological processes.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit anticancer properties through various mechanisms:

- Cytotoxicity : Studies have shown that derivatives can induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating higher cytotoxicity compared to standard chemotherapeutics like bleomycin .

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : In vitro studies suggest that it can reduce levels of pro-inflammatory cytokines in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the biological activities of this compound:

- Cancer Therapy : A study demonstrated that imidazole-based compounds could inhibit specific pathways involved in tumor growth, leading to reduced proliferation rates in cultured cancer cells .

- Inflammation Models : In animal models, compounds similar to this one have shown promise in reducing inflammation markers and improving symptoms associated with inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.